molecular formula C18H16F4N4O2 B3055636 Bicyclo[2.2.1]heptane-1,4-diamine CAS No. 6600-41-5

Bicyclo[2.2.1]heptane-1,4-diamine

Cat. No.: B3055636
CAS No.: 6600-41-5
M. Wt: 396.3 g/mol
InChI Key: ARFVNUZMDBRCFC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptane-1,4-diamine is a complex organic compound with a unique bicyclic structure It’s known that similar bicyclic structures are embedded in numerous compounds with various functions .

Mode of Action

The mode of action of Bicyclo[22It has been suggested that an organocatalytic formal [4 + 2] cycloaddition reaction may be involved . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products . These structures could potentially interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products , suggesting that this compound could potentially have a range of biological effects.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s reactivity and enantioselectivity may decrease as the bulkiness of the substituent increases

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-1,4-dione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. Another method includes the reaction of norbornene with ammonia and hydrogen peroxide under acidic conditions to yield the desired diamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Amides, ureas, alkylated amines

Scientific Research Applications

Bicyclo[2.2.1]heptane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials due to its rigid bicyclic structure.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon structure without the amine groups.

    Bicyclo[2.2.1]heptane-1,4-dione: The diketone derivative.

    7-Oxabicyclo[2.2.1]heptane: An oxygen-containing analog.

Uniqueness

Bicyclo[2.2.1]heptane-1,4-diamine is unique due to the presence of two amine groups in a rigid bicyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2,4-bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N4O2/c19-17(20)27-13-6-5-11(14(9-13)28-18(21)22)8-12(10-23)16-25-24-15-4-2-1-3-7-26(15)16/h5-6,8-9,17-18H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFVNUZMDBRCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=CC3=C(C=C(C=C3)OC(F)F)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412567
Record name 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6600-41-5
Record name 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1,4-diamine
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